molecular formula C15H12S B8672841 2-Benzyl-1-benzothiophene CAS No. 3407-15-6

2-Benzyl-1-benzothiophene

Cat. No. B8672841
CAS RN: 3407-15-6
M. Wt: 224.32 g/mol
InChI Key: ICSJVDUSLIMVNZ-UHFFFAOYSA-N
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Description

2-Benzyl-1-benzothiophene is a useful research compound. Its molecular formula is C15H12S and its molecular weight is 224.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzyl-1-benzothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyl-1-benzothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

3407-15-6

Product Name

2-Benzyl-1-benzothiophene

Molecular Formula

C15H12S

Molecular Weight

224.32 g/mol

IUPAC Name

2-benzyl-1-benzothiophene

InChI

InChI=1S/C15H12S/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15(13)16-14/h1-9,11H,10H2

InChI Key

ICSJVDUSLIMVNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=CC=CC=C3S2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Benzylbenzo[b]thiophene was prepared by the method of Example 40A with benzo[b]thiophene (7.5 mmoles, 1.0 g), t-BuLi (1.7M, 11.2 mmoles, 6.6 ml), benzyl bromide (10.2 mmoles, 1.3 ml) and THF (20 ml). Flash chromatography (hexanes) provided 0.66 g (39%) of a yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Trifluoroacetic acid (105 mL) was added dropwise over a 35 minute period to a stirred suspension of benzo[b]thiophene-2-yl-(phenyl)-methanol (17.6 g, 73.2 mmol), sodium borohydride (13.75 g, 364 mmol) and ether (1.3 L). After an additional 5 hours the reaction mixture was added to 10% aqueous sodium hydroxide (1.3 L) and stirred for 30 minutes. The layers were separated and the ether phase was washed with brine (500 mL) and dried (MgSO4). The ether phase was concentrated to provide the title compound as a white solid (15.2 g, 92%): NMR (CDCl3); δ 7.73 (d, J=6 Hz, 1H, thiopheneH), 7.65 (d, J=7 Hz, 1H, thiopheneH), 7.20-7.38 (m, 7H), 7.00 (s, 1H, thiopheneH), 4.22 (s, 2H, CH2).
Quantity
105 mL
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
13.75 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 L
Type
solvent
Reaction Step One
Quantity
1.3 L
Type
reactant
Reaction Step Two
Yield
92%

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